N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an oxalamide derivative, which contains a pyridin-2-ylmethyl group and a 3-((4-bromophenyl)sulfonyl)oxazolidin-2-ylmethyl group. Oxalamides are a class of compounds that contain a C(=O)NHC(=O) functional group. They are used in various fields, including medicinal chemistry, due to their diverse biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the appropriate oxazolidine and pyridine derivatives. Unfortunately, without more specific information or context, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an oxalamide group, a pyridine ring, an oxazolidine ring, and a 4-bromophenylsulfonyl group. These functional groups could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxalamide group, the pyridine ring, and the oxazolidine ring. The bromophenylsulfonyl group could potentially act as a leaving group in certain reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxalamide group could potentially influence its solubility and stability .Wissenschaftliche Forschungsanwendungen
Cu-Catalyzed N-Arylation of Oxazolidinones
N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide, as a part of the oxazolidinone family, benefits from Cu-catalyzed N-arylation processes. Bhunia, De, and Ma (2022) demonstrated that N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) promotes Cu-catalyzed N-arylation of oxazolidinones with (hetero)aryl iodides efficiently at room temperature. This process exhibits excellent chemoselectivity between aryl iodides and bromides and is tolerant of a wide range of functional groups, producing diverse N-arylated products (Subhajit Bhunia, Subhadip De, & D. Ma, 2022).
Safer Synthesis of Nonsymmetrical Sulfamides
Borghese et al. (2006) reported a safer and more convenient method for synthesizing sulfamides using N-substituted oxazolidin-2-one derivatives. This methodology represents a significant improvement over traditional methods involving hazardous reagents, offering a safer alternative for large-scale sulfamide synthesis (A. Borghese, L. Antoine, J. V. Hoeck, et al., 2006).
Novel ALS Inhibitors Synthesis
Ren et al. (2000) explored the synthesis of novel ALS inhibitors, including N-phenylsulfonyl-N'-(thiadiazol-2-yl) oxamides. Their work contributes to understanding the structure-activity relationships of sulfonylurea and related compounds, providing a basis for developing effective herbicidal agents (Tianrui Ren, Hongwu Yang, Xu Gao, et al., 2000).
Antibacterial and Surface Activity of 1,2,4-Triazole Derivatives
El-Sayed (2006) investigated the synthesis and biological activity of 1,2,4-triazole derivatives, finding them effective as antimicrobial agents and surface-active agents. This research underscores the versatility of oxazolidinone derivatives in developing compounds with significant biological activities (R. El-Sayed, 2006).
Large-Scale Synthesis of Oxazolidinone Antibacterial Candidates
Yang et al. (2014) developed an environmentally friendly, cost-effective route for large-scale preparation of novel oxazolidinone antibacterial candidates. Their work emphasizes the scalability and efficiency of synthesizing complex oxazolidinone derivatives for pharmaceutical applications (Tao Yang, Jiaxuan Chen, Yiwei Fu, et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN4O5S/c19-13-4-6-15(7-5-13)29(26,27)23-9-10-28-16(23)12-22-18(25)17(24)21-11-14-3-1-2-8-20-14/h1-8,16H,9-12H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKVTBXEZJQASE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Br)CNC(=O)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.